2-[(4-Methylcyclohexyl)amino]propan-1-ol
Description
2-[(4-Methylcyclohexyl)amino]propan-1-ol is a secondary amino alcohol characterized by a propan-1-ol backbone substituted with a 4-methylcyclohexylamino group at the second carbon. This structural motif confers unique physicochemical properties, such as amphiphilicity and conformational flexibility, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
2-[(4-methylcyclohexyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-3-5-10(6-4-8)11-9(2)7-12/h8-12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDLHSRKKQKERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group .
Industrial Production Methods
In industrial settings, the production of 2-[(4-Methylcyclohexyl)amino]propan-1-ol may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce different substituents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Methylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol
3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)
- Structure : Features a pyrimidine-pyridine core instead of a cyclohexyl group (Table 1).
- Biological Activity : Acts as a CDK2 inhibitor (ATP-competitive) with cytotoxicity (EC₅₀ = 0.12 μM) and antiproliferative activity (EC₅₀ = 0.15 μM) in Bcr-Abl-Ba/F3 cells .
- Conformation : Binds CDK2 in a cis conformation, contrasting with the speculated trans conformation required for 4,6-pyrimidine-based Bcr-Abl inhibitors .
4-Methyl-1-(propan-2-yl)cyclohexan-1-ol
- Structure: A cyclohexanol derivative lacking the amino-propanol moiety.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Role of Scaffold Flexibility: The cyclohexylamino group in 2-[(4-Methylcyclohexyl)amino]propan-1-ol allows conformational adaptability, which may enhance binding to diverse targets compared to rigid scaffolds like CGP60474’s pyrimidine core .
- Impact of Alkyl Chain Length: Shorter chains (e.g., propanol vs. pentanol) may improve solubility but reduce lipid bilayer penetration, affecting cellular uptake .
- Safety Considerations: Amino alcohols with cyclohexyl groups often require controlled handling due to uncharacterized toxicity, as seen in related compounds .
Biological Activity
2-[(4-Methylcyclohexyl)amino]propan-1-ol, also known as 3-amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol, is an organic compound with a molecular formula of CHNO and a molecular weight of 185.31 g/mol. This compound features both an amino group and a hydroxyl group attached to a propanol backbone, with a cyclohexyl ring that enhances its structural complexity. The unique combination of functional groups in this compound suggests potential for significant biological activity.
Structural Characteristics
The structural formula of 2-[(4-Methylcyclohexyl)amino]propan-1-ol allows for various interactions with biological molecules:
- Amino Group : Capable of forming hydrogen bonds, which can influence enzyme activities and receptor functions.
- Hydroxyl Group : May participate in nucleophilic reactions, further modulating biological pathways.
Synthesis Methods
The synthesis of 2-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reductive amination of 4-methylcyclohexanone with ammonia or a primary amine, often using sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst. This synthesis can be optimized using continuous flow reactors and high-pressure hydrogenation techniques to enhance yield and purity.
Biological Activity Overview
Research indicates that 2-[(4-Methylcyclohexyl)amino]propan-1-ol exhibits various biological activities, including:
- Enzyme Modulation : The compound's ability to interact with enzymes may lead to the modulation of metabolic pathways.
- Receptor Interaction : Potential binding to specific receptors could influence physiological responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-2-methyl-1-propanol | Lacks cyclohexyl ring; simpler structure | Primarily used as a reagent in organic synthesis |
| 3-Amino-2-methylpropan-1-ol | Contains an amino group but differs in alkyl substituents | Often used in pharmaceuticals due to its simpler structure |
| 4-Methylcyclohexanone | Contains cyclohexyl ring but lacks amino and hydroxyl groups | Primarily serves as an intermediate in organic synthesis |
This table illustrates how the structural features of 2-[(4-Methylcyclohexyl)amino]propan-1-ol contribute to its unique biological activity compared to similar compounds.
Study on Enzyme Interaction
A study published in Pharmacological Research explored the interaction of various compounds with lysosomal phospholipase A2 (LPLA). While specific data on 2-[(4-Methylcyclohexyl)amino]propan-1-ol was not detailed, the findings indicated that compounds with similar structural motifs could inhibit LPLA, suggesting potential therapeutic applications in managing drug-induced phospholipidosis .
Pharmacological Potential
Another investigation focused on the pharmacological properties of compounds with amino and hydroxyl functionalities. It was noted that such compounds often exhibit varying degrees of bioactivity, including anti-inflammatory and neuroprotective effects. The presence of a cyclohexyl group in 2-[(4-Methylcyclohexyl)amino]propan-1-ol may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
